![molecular formula C21H23N3O4S B2433366 2-(4-(ベンゾ[d][1,3]ジオキソール-5-イルメチル)ピペラジン-1-イル)-N-(3-(メチルチオ)フェニル)-2-オキソアセトアミド CAS No. 941998-62-5](/img/structure/B2433366.png)
2-(4-(ベンゾ[d][1,3]ジオキソール-5-イルメチル)ピペラジン-1-イル)-N-(3-(メチルチオ)フェニル)-2-オキソアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
パーキンソン病の治療
この化合物は、ピリベジルとしても知られており、臨床的に使用されている末梢および脳血管拡張薬です . これはドパミン受容体アゴニストであり、パーキンソン病の治療に単独で、またはレボドパと組み合わせて使用できます .
高齢者の認知機能低下改善
ピリベジルは、高齢者の認知機能低下によって引き起こされる、注意力や記憶力の低下、めまいなどの特定の症状を改善することができます .
間歇性跛行の治療
ピリベジルは、ステージ2の末梢動脈閉塞症に起因する間歇性跛行の補助療法として使用できます .
網膜欠損発作の治療
ピリベジルは、ドパミンと同様に視力改善を促す可能性があります . また、末梢血行を改善し、閉塞性または血栓性網膜疾患に一定の治療効果があります .
ドパミン受容体の刺激
ピリベジルは、脳のシナプス後ストリアムのD2受容体と、中脳の皮質および辺縁系のD2およびD3受容体を刺激し、効果的なドパミン効果を提供できます .
疼痛の治療
ピリベジルは、歩行時の痛みを伴うけいれんなど、筋肉や静脈の閉塞によって引き起こされる痛みを伴う症状の治療に使用できます .
末梢循環障害の治療
ピリベジルは、経絡の閉塞、血行量の減少、血液濃度、全身的な低酸素症、脳循環の調節不全によって引き起こされる疾患の治療に使用できます .
震えの治療
ピリベジルは、特に震えを主な症状とする患者の治療に、単剤薬として使用できます . 初期または後の治療では、レボドパと組み合わせて使用することもできます .
作用機序
Target of Action
The primary targets of this compound are the D2 and D3 dopamine receptors located in the brain’s substantia nigra and the limbic system . These receptors play a crucial role in motor control and the modulation of behavior .
Mode of Action
The compound acts as a dopamine D2 receptor (D2R) agonist . It stimulates the post-synaptic D2 receptors in the substantia nigra and the limbic system, providing an effective dopamine effect . This interaction with its targets leads to changes in neuronal firing patterns and neurotransmitter release, which can influence various physiological functions.
Pharmacokinetics
The compound is rapidly absorbed after oral administration, with a Tmax of 1 hour . Its plasma protein binding rate is relatively low, suggesting that the compound and other drugs may have a low potential for interaction . The compound has a half-life (t1/2) of 1.7 to 6.9 hours . It has two metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative . Approximately 68% of the absorbed compound is excreted in the form of metabolites via the kidneys, with about 50% cleared within 24 hours and all cleared within 48 hours . About 25% is excreted via the bile . The compound gradually releases its active ingredients, and its therapeutic action can last for more than 24 hours .
生化学分析
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules in the body. It is known to stimulate the D2 receptor in the brain’s substantia nigra and cortex, and the D2 and D3 receptors in the midbrain’s limbic pathway . This provides an effective dopamine effect . The compound’s role in biochemical reactions is primarily due to its ability to stimulate these receptors .
Cellular Effects
2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide has various effects on cells and cellular processes. It influences cell function by stimulating dopamine receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It stimulates the D2 and D3 receptors, providing an effective dopamine effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the compound change over time. It is known to gradually release its active ingredients, with its therapeutic effects lasting over 24 hours . Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
The compound is involved in various metabolic pathways. It has two metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative . About 68% of the absorbed compound is excreted from the kidneys in the form of these metabolites .
特性
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-methylsulfanylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-29-17-4-2-3-16(12-17)22-20(25)21(26)24-9-7-23(8-10-24)13-15-5-6-18-19(11-15)28-14-27-18/h2-6,11-12H,7-10,13-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZWLFNGERUUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1R,2R)-2-aminocyclohexyl]cyclopropanesulfonamide hydrochloride](/img/structure/B2433283.png)
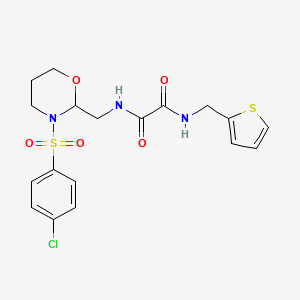
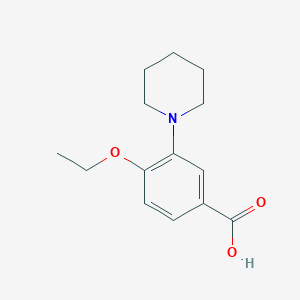
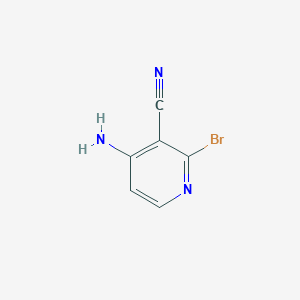
![(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide](/img/structure/B2433289.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2433291.png)
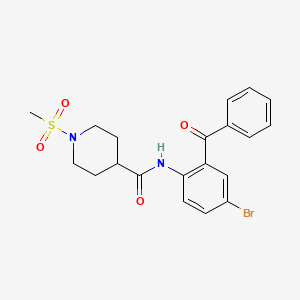
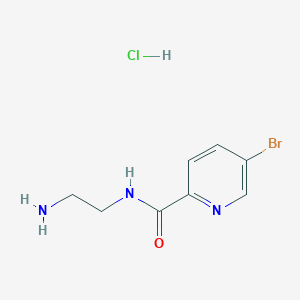
![N-((tetrahydrofuran-2-yl)methyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2433296.png)
![3-propylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2433297.png)
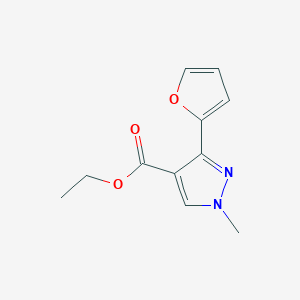
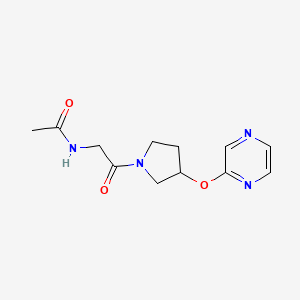
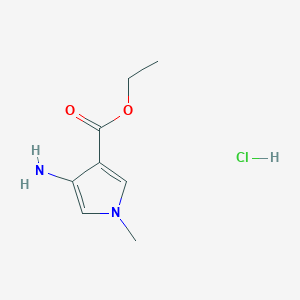
![Tert-butyl 1-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2433304.png)
